![molecular formula C18H19BrN2O3 B3135323 N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea CAS No. 400089-17-0](/img/structure/B3135323.png)
N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea
Overview
Description
This compound is a urea derivative, containing a chromene ring which is a common structure in many natural products and drugs. The chromene ring is substituted with a bromo and a hydroxymethyl group. The urea part of the molecule is substituted with a methyl and a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromene ring, possibly through a Perkin or Knoevenagel condensation, followed by substitution reactions to introduce the bromo and hydroxymethyl groups. The urea part could be formed through a reaction of an isocyanate with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, along with the various substituents. Techniques such as NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the bromo group could be replaced by other groups through nucleophilic substitution reactions. The hydroxymethyl group could be oxidized to a carboxylic acid or reduced to a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar urea group and the nonpolar chromene ring could give it both polar and nonpolar characteristics .Scientific Research Applications
Synthetic Protocols and Chemical Properties
Research on compounds with structures similar to "N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea" focuses on synthetic protocols and chemical properties. For instance, studies on 6H-benzo[c]chromen-6-ones, which share structural similarities, highlight the importance of synthetic procedures for secondary metabolites with considerable pharmacological importance. Such synthetic procedures include Suzuki coupling reactions and reactions involving Michael acceptors with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Environmental Impact and Degradation
Studies on phenylurea herbicides, which share a functional group with the compound , review the environmental fate of these chemicals. Such research underscores the biodegradation and environmental persistence of phenylurea compounds, indicating the significance of understanding the degradation pathways and environmental impacts of similar complex molecules (Hussain et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-phenylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-21(18(23)20-14-5-3-2-4-6-14)17-12(10-22)11-24-16-8-7-13(19)9-15(16)17/h2-9,12,17,22H,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKIGQDDHWZPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=C(C=C2)Br)CO)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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